molecular formula C18H22N4O3S B2775558 ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852145-27-8

ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2775558
CAS No.: 852145-27-8
M. Wt: 374.46
InChI Key: NZRAYNPLQTWFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a 2-methoxyethyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether linkage connects the triazole to an ethyl propanoate ester.

Properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-4-25-17(23)12(2)26-18-21-20-16(22(18)9-10-24-3)14-11-19-15-8-6-5-7-13(14)15/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRAYNPLQTWFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Known for its diverse biological activities.
  • Triazole ring : Associated with antimicrobial and anticancer properties.
  • Thioether linkage : Enhances solubility and bioavailability.

The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of 374.46 g/mol. The purity of synthesized compounds typically exceeds 95% .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds containing the triazole ring have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for these compounds often range from 6.2 μM to over 40 μM depending on the specific derivative .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. This compound may exhibit:

  • Broad-spectrum antimicrobial effects , targeting both bacterial and fungal pathogens. The presence of the indole structure may enhance this activity due to its established role in bioactivity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes crucial for cell proliferation in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the disruption of microbial cell membranes.

Table: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityReference
This compoundIndole and triazole ringsAnticancer, Antimicrobial
5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazoleIndole and thioetherAntifungal
4-(4-methoxyphenyl)-4H-1,2,4-triazoleTriazole ringAntimicrobial

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutents

  • Methyl 2-((5-(1H-Indol-3-yl)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)thio)Propanoate (CAS 867296-94-4) : Key Difference: The 4-position substituent is m-tolyl (aromatic) instead of 2-methoxyethyl (alkyl). The methyl ester (vs. ethyl) may alter metabolic stability.
  • Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)thio)Acetate : Key Difference: A naphthalene-cyclopropyl group replaces the indole and 2-methoxyethyl. The acetate ester (vs. propanoate) shortens the alkyl chain. Impact: The bulky aromatic substituent may improve thermal stability (higher melting point) but reduce solubility. The shorter ester chain could decrease lipophilicity.

Analogues with Electron-Withdrawing Groups

  • Ethyl 2-((4-((4-Nitrobenzylidene)Amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-2-(2-(4-Chlorophenyl)Hydrazono)Acetate (9c) : Key Difference: Nitrobenzylidene and trifluoromethyl groups introduce strong electron-withdrawing effects. Impact: Enhances chemical stability but may reduce bioavailability due to poor solubility.

Analogues with Ionic or Polar Substituents

  • Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)Acetate :
    • Key Difference : Morpholinium cation replaces the ethyl ester, creating an ionic compound.
    • Impact : Significantly enhances water solubility, favoring pharmaceutical formulations. The ionic nature may reduce cell membrane permeability compared to the neutral target compound.

Analogues with Complex Aromatic Systems

  • tert-Butyl (R)-1-(5-(2-(1H-Indol-3-yl)Ethyl)-4-(2,4-Dimethoxybenzyl)-4H-1,2,4-Triazol-3-yl)-2-(1H-Indol-3-yl)Ethylcarbamate :
    • Key Difference : Dual indole groups and a dimethoxybenzyl substituent increase molecular complexity.
    • Impact : Higher molecular weight (620.75 g/mol vs. ~400 g/mol for the target compound) may affect pharmacokinetics (e.g., slower renal clearance). The carbamate group introduces hydrolytic instability.

Comparative Data Table

Compound Name Substituent at 4-Position Ester Group Molecular Weight (g/mol) Key Property Differences Evidence ID
Target Compound 2-Methoxyethyl Ethyl ~400* Balanced solubility/stability -
Methyl 2-((5-Indol-3-yl)-4-m-Tolyl-triazol)thio)Propanoate m-Tolyl Methyl ~400* Higher hydrophobicity
Ethyl 2-((4-Cyclopropylnaphthalene-triazol)thio)Acetate Cyclopropylnaphthalene Ethyl ~350* Bulky aromatic; lower solubility
Compound 9c Nitrobenzylidene Ethyl 554.50 Electron-withdrawing; high stability
Morpholinium Acetate Derivative 2-Methoxyphenyl Ionic ~400* High aqueous solubility

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Methods : The target compound’s 2-methoxyethyl group can be introduced via alkylation, similar to methods for cyclopropylnaphthalene derivatives . Thioether formation typically involves nucleophilic substitution, as seen in nitrobenzylidene analogs .
  • Biological Activity : Indole-triazole hybrids often exhibit antifungal or kinase-inhibitory properties . The target compound’s 2-methoxyethyl group may improve bioavailability over nitro- or trifluoromethyl-substituted analogs .
  • Physicochemical Properties : Compared to ionic morpholinium derivatives , the ethyl ester in the target compound offers a balance between solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)propanoate, and how can reaction conditions be controlled to improve yield?

  • Methodology :

  • Starting Materials : Use 2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)propionitrile derivatives as precursors .

  • Solvent System : Absolute alcohol (propanol or butanol) with chloroform under dry hydrogen chloride saturation .

  • Key Steps : Recrystallization from ethanol to purify amorphous products, which vary in color (white, yellow, brown) based on substituents .

  • Optimization : Control temperature (reflux conditions) and pH to minimize side reactions. For example, acidic/basic conditions may hydrolyze thioether bonds .

    Reaction Parameter Optimal Condition Impact on Yield
    SolventPropanol/ButanolEnhances solubility of intermediates
    CatalystDry HCl gasAccelerates imidate formation
    TemperatureReflux (~80–100°C)Ensures complete conversion

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .
  • Proton NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm, methoxyethyl OCH₃ at δ ~3.3 ppm) .
  • HPLC-DAD : Monitor purity (>95%) and detect technological impurities using hydrophilic chromatography with morpholinium-based mobile phases .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar organic solvents (DMF, ethanol) but poorly soluble in water .
  • Stability :

  • pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., thioether cleavage at pH <3 or >10) .
  • Thermal Stability : Stable at room temperature but degrades above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar 1,2,4-triazole derivatives?

  • Case Study : Antiradical activity of carboxylate derivatives (e.g., 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid salts) showed reduced activity compared to free acids due to blocked carboxyl groups .
  • Methodology :

  • Use isosteric replacements (e.g., sulfonic acid for carboxylic acid) to maintain charge while improving stability.
  • Compare IC₅₀ values across analogs with systematic substituent variations (e.g., methoxyethyl vs. phenethyl) .

Q. What experimental designs are recommended for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Probes :

  • Fluorescence Quenching : Monitor binding to serum albumin to assess pharmacokinetic behavior .
  • Enzyme Inhibition Assays : Test activity against carbonic anhydrase IX (a cancer target) due to triazole’s zinc-binding potential .
    • Controls : Include voriconazole (a triazole antifungal) as a positive control for triazole-mediated enzyme interactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methoxyethyl substituent?

  • SAR Strategies :

  • Synthesize analogs with substituent swaps (e.g., 2-hydroxyethyl, 2-ethoxyethyl) .
  • Assess impact on:
  • Lipophilicity : LogP measurements via HPLC .
  • Bioactivity : Antiproliferative assays in cancer cell lines (e.g., MCF-7, HCT-116) .
    • Key Finding : Methoxyethyl enhances solubility without compromising membrane permeability, critical for CNS-targeted drugs .

Q. What advanced chromatographic methods can quantify this compound in complex matrices (e.g., plasma or tissue homogenates)?

  • HPLC-DAD Protocol :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/0.1% formic acid .
  • Detection : λ = 254 nm (triazole absorption maxima) .
    • Validation Parameters : Linearity (R² >0.99), LOD (0.1 µg/mL), recovery (>90%) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for triazole-thioether derivatives?

  • Root Causes :

  • Impurity Artifacts : Unpurified intermediates (e.g., residual nitriles) may skew bioassay results .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or endpoint measurements (MTT vs. ATP luminescence) .
    • Resolution :
  • Strict QC via HPLC/LC-MS before bioassays .
  • Standardize assay protocols across collaborators (e.g., fixed incubation times) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.